molecular formula C12H16FNO B566926 (S)-4-Benzyl-3-(fluoromethyl)morpholine CAS No. 1266238-75-8

(S)-4-Benzyl-3-(fluoromethyl)morpholine

Cat. No. B566926
M. Wt: 209.264
InChI Key: JFVOPAWVBJMTAO-GFCCVEGCSA-N
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Description

Morpholine derivatives, such as “(S)-4-Benzyl-3-(fluoromethyl)morpholine”, are typically organic compounds containing a morpholine ring which is a six-membered aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholine ring is part of many bioactive compounds and pharmaceuticals .


Synthesis Analysis

The synthesis of morpholines has seen significant advancements, particularly from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

Morpholine is a six-membered aliphatic heterocyclic compound. Theoretical calculations suggest that structures containing equatorial-chair and axial-chair conformations are the most stable conformers in the gas phase .


Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions. For instance, they can be involved in reactions with simple XCH2F sources (like ICH2F) and the assembly of N-heterocyclic structures from CH2F-containing substrates .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(S)-4-Benzyl-3-(fluoromethyl)morpholine” would depend on its specific structure. Morpholine and its derivatives generally have properties like being colorless, having a fishlike odor, and being soluble in water .

Safety And Hazards

Morpholine and its derivatives can be corrosive and flammable. They may react violently with water and produce irritating vapors when heated . Always handle such compounds with appropriate safety measures.

Future Directions

The development of new morpholine derivatives and the study of their properties is an active area of research. They have potential applications in medicinal chemistry, particularly as inhibitors of hydrolytic enzymes .

properties

IUPAC Name

(3S)-4-benzyl-3-(fluoromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVOPAWVBJMTAO-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1CC2=CC=CC=C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40738133
Record name (3S)-4-Benzyl-3-(fluoromethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Benzyl-3-(fluoromethyl)morpholine

CAS RN

1266238-75-8
Record name (3S)-4-Benzyl-3-(fluoromethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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